n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine
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Overview
Description
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine: is an organic compound that features a pyrazole ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Difluorophenyl Group: The final step involves coupling the alkylated pyrazole with a 3,4-difluorophenyl ethanamine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluorophenyl group or the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated pyrazole or difluorophenyl derivatives.
Substitution: Halogenated or nitrated difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, particularly those involving inflammation or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluorophenyl group may enhance binding affinity and specificity, while the pyrazole ring could facilitate interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-phenylethan-1-amine: Lacks the difluorophenyl group, which may result in different biological activity.
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)ethan-1-amine: Contains a single fluorine atom, potentially altering its chemical and biological properties.
n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-dichlorophenyl)ethan-1-amine: Substitution of fluorine with chlorine, which may affect its reactivity and interactions.
Uniqueness
The presence of the 3,4-difluorophenyl group in n-(2-(1H-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine distinguishes it from similar compounds
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-10(11-3-4-12(14)13(15)9-11)16-6-8-18-7-2-5-17-18/h2-5,7,9-10,16H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLYOBDYIXGUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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